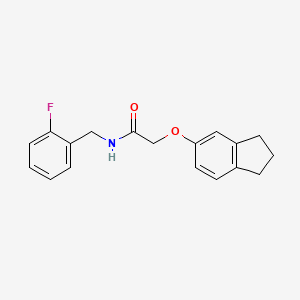![molecular formula C17H22N2O3 B4719573 3-[3-(2,3-dihydro-1H-inden-5-yloxy)propyl]-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B4719573.png)
3-[3-(2,3-dihydro-1H-inden-5-yloxy)propyl]-5,5-dimethyl-2,4-imidazolidinedione
Vue d'ensemble
Description
3-[3-(2,3-dihydro-1H-inden-5-yloxy)propyl]-5,5-dimethyl-2,4-imidazolidinedione, also known as CP-31398, is a small molecule that has been extensively studied for its potential as a cancer therapeutic agent. This compound has been shown to have a variety of biochemical and physiological effects, and its mechanism of action has been the subject of much research. In
Mécanisme D'action
The mechanism of action of 3-[3-(2,3-dihydro-1H-inden-5-yloxy)propyl]-5,5-dimethyl-2,4-imidazolidinedione is complex and not fully understood. It has been shown to interact with several proteins involved in cell cycle regulation and DNA repair, including p53, MDM2, and ATM. 3-[3-(2,3-dihydro-1H-inden-5-yloxy)propyl]-5,5-dimethyl-2,4-imidazolidinedione has been shown to stabilize the p53 protein, which is a tumor suppressor protein that is often mutated or dysfunctional in cancer cells. By stabilizing p53, 3-[3-(2,3-dihydro-1H-inden-5-yloxy)propyl]-5,5-dimethyl-2,4-imidazolidinedione can induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
3-[3-(2,3-dihydro-1H-inden-5-yloxy)propyl]-5,5-dimethyl-2,4-imidazolidinedione has been shown to have a variety of biochemical and physiological effects. In addition to inducing apoptosis in cancer cells, it has been shown to inhibit angiogenesis, the process by which new blood vessels are formed to supply tumors with nutrients and oxygen. 3-[3-(2,3-dihydro-1H-inden-5-yloxy)propyl]-5,5-dimethyl-2,4-imidazolidinedione has also been shown to inhibit the growth and migration of cancer cells, and to sensitize cancer cells to chemotherapy and radiation therapy.
Avantages Et Limitations Des Expériences En Laboratoire
3-[3-(2,3-dihydro-1H-inden-5-yloxy)propyl]-5,5-dimethyl-2,4-imidazolidinedione has several advantages for use in lab experiments. It is a small molecule that is easy to synthesize and purify, and it has been extensively studied for its potential as a cancer therapeutic agent. However, there are also limitations to its use in lab experiments. 3-[3-(2,3-dihydro-1H-inden-5-yloxy)propyl]-5,5-dimethyl-2,4-imidazolidinedione has low solubility in water, which can make it difficult to work with in some experiments. In addition, its mechanism of action is complex and not fully understood, which can make it challenging to interpret experimental results.
Orientations Futures
There are several future directions for research on 3-[3-(2,3-dihydro-1H-inden-5-yloxy)propyl]-5,5-dimethyl-2,4-imidazolidinedione. One area of focus is the development of more potent and selective analogs of 3-[3-(2,3-dihydro-1H-inden-5-yloxy)propyl]-5,5-dimethyl-2,4-imidazolidinedione. Another area of research is the identification of biomarkers that can predict which patients are most likely to respond to 3-[3-(2,3-dihydro-1H-inden-5-yloxy)propyl]-5,5-dimethyl-2,4-imidazolidinedione treatment. Finally, there is ongoing research into the use of 3-[3-(2,3-dihydro-1H-inden-5-yloxy)propyl]-5,5-dimethyl-2,4-imidazolidinedione in combination with other cancer therapies, such as chemotherapy and radiation therapy, to improve treatment outcomes.
Applications De Recherche Scientifique
3-[3-(2,3-dihydro-1H-inden-5-yloxy)propyl]-5,5-dimethyl-2,4-imidazolidinedione has been extensively studied for its potential as a cancer therapeutic agent. It has been shown to induce apoptosis, or programmed cell death, in cancer cells, while sparing normal cells. This makes it a promising candidate for cancer treatment, as it has the potential to be highly selective and effective.
Propriétés
IUPAC Name |
3-[3-(2,3-dihydro-1H-inden-5-yloxy)propyl]-5,5-dimethylimidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3/c1-17(2)15(20)19(16(21)18-17)9-4-10-22-14-8-7-12-5-3-6-13(12)11-14/h7-8,11H,3-6,9-10H2,1-2H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNNJPBPNTFVRAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C(=O)N1)CCCOC2=CC3=C(CCC3)C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 4-({4-[(butylamino)carbonyl]phenyl}amino)-4-oxobutanoate](/img/structure/B4719498.png)
![2-{4-[2-(3-bromophenoxy)propanoyl]-1-piperazinyl}pyrimidine](/img/structure/B4719502.png)

![3-({[4-(trifluoromethoxy)phenyl]amino}carbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4719525.png)
![2-{[5-(3-chloro-4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone](/img/structure/B4719529.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B4719534.png)
![N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenylbutanamide](/img/structure/B4719544.png)
![5-bromo-N-{4-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-furamide](/img/structure/B4719559.png)
![methyl 2-[(2-iodobenzoyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B4719569.png)

![6-(1,3-benzodioxol-5-yl)-1-benzyl-4-(difluoromethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4719587.png)
![N-[3-(acetylamino)phenyl]-2-[(4-methyl-2-pyrimidinyl)thio]propanamide](/img/structure/B4719591.png)
![N-(3-chlorophenyl)-2-cyano-2-[4-(1,1-dimethylpropyl)cyclohexylidene]acetamide](/img/structure/B4719593.png)
